molecular formula C14H22ClNO B352966 N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide CAS No. 141104-05-4

N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide

Cat. No.: B352966
CAS No.: 141104-05-4
M. Wt: 255.78g/mol
InChI Key: WKYMLOXQWMPBKY-UHFFFAOYSA-N
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Description

N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide is a compound that features an adamantane moiety, which is a tricyclic hydrocarbon known for its stability and rigidity. The adamantane structure is often utilized in medicinal chemistry due to its unique properties, such as enhancing the lipophilicity and metabolic stability of compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide typically involves the reaction of 1-adamantylamine with 2-chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and heat management.

Chemical Reactions Analysis

Types of Reactions

N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The adamantane moiety can be oxidized to form hydroxylated derivatives, while reduction reactions can modify the acetamide group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Nucleophilic substitution: Formation of N-(1-adamantyl-ethyl)-2-azidoacetamide or N-(1-adamantyl-ethyl)-2-thioacetamide.

    Oxidation: Formation of hydroxylated adamantane derivatives.

    Reduction: Formation of N-(1-adamantyl-ethyl)-2-aminoacetamide.

Scientific Research Applications

N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of new materials and catalysts.

    Biology: Studied for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Investigated for its antiviral and antibacterial properties, particularly against influenza and other viral infections.

    Industry: Utilized in the development of advanced polymers and coatings due to its stability and unique structural properties.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: An antiviral drug used to treat influenza A and Parkinson’s disease.

    Rimantadine: A derivative of amantadine with similar antiviral properties but improved pharmacokinetic profile.

    Memantine: Used in the treatment of Alzheimer’s disease due to its ability to modulate NMDA receptors.

Uniqueness

N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide is unique due to its combination of the adamantane moiety with a chloroacetamide group, which provides a distinct set of chemical and biological properties

Properties

IUPAC Name

N-[1-(1-adamantyl)ethyl]-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClNO/c1-9(16-13(17)8-15)14-5-10-2-11(6-14)4-12(3-10)7-14/h9-12H,2-8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYMLOXQWMPBKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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